Triptolidenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

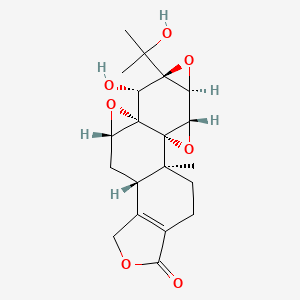

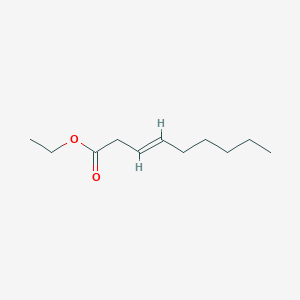

Triptolidenol is a tetracyclic diterpenoid that is isolated from Tripterygium wilfordii and exhibits anti-inflammatory properties. It has a role as a plant metabolite. It is an epoxide, a gamma-lactone, a secondary alcohol and a tetracyclic diterpenoid.

Applications De Recherche Scientifique

Anti-Cancer Properties

Triptolidenol (TPD), derived from Tripterygium wilfordii, demonstrates notable anti-cancer activities. A study by Jin et al. (2020) found that TPD significantly suppresses cell proliferation, migration, and induces cell cycle arrest in clear cell renal cell carcinoma (ccRCC). It also induces apoptosis through the cytochrome c/caspase cascade signaling pathway. TPD disrupts the NF-κB/COX-2 pathway by targeting ATP-binding sites of IKKβ, highlighting its potential use in treating COX-2-mediated diseases such as ccRCC.

Pharmacological Spectrum and Biosynthesis

Gao et al. (2021) in their study, "Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives" from the journal Theranostics, review the pharmacological activity of triptolide, a compound related to Triptolidenol. They discuss the inhibitory effects on solid tumors and the development of synthesis methods to meet clinical needs. This comprehensive review provides insights into the wide-ranging bioactivities of triptolide derivatives, laying the foundation for future research in this area. Full study here.

Molecular Mechanisms and Target Identification

Titov et al. (2011) identified that triptolide targets the XPB subunit of the transcription factor TFIIH. Their study, published in Nature Chemical Biology, reveals that triptolide covalently binds to human XPB, inhibiting its DNA-dependent ATPase activity. This inhibition leads to the suppression of RNA polymerase II-mediated transcription and potentially nucleotide excision repair. This finding is significant as it accounts for many of triptolide's known biological activities and suggests its use as a molecular probe for studying transcription and as an anticancer agent. Access the study here.

Immunological Effects

A study by Liu (2011) in International Immunopharmacology discusses triptolide's multiple pharmacological activities, including anti-inflammatory, immune modulation, antiproliferative, and proapoptotic activity. Triptolide has been used to treat inflammatory diseases, autoimmune diseases, organ transplantation, and even tumors. This study highlights the cellular targets of triptolide, such as MKP-1, HSP, 5-Lox, RNA polymerase, and histone methyl-transferases, providing a comprehensive overview of its immunological impact.

Anti-Inflammatory Effects

Research by Zhao et al. (2000) in the American Journal of Physiology showed triptolide's potent anti-inflammatory effects in human bronchial epithelial cells. It inhibits the expression of interleukin (IL)-6 and IL-8, indicating its potential in treating inflammatory diseases.

Propriétés

Numéro CAS |

99694-86-7 |

|---|---|

Nom du produit |

Triptolidenol |

Formule moléculaire |

C20H24O7 |

Poids moléculaire |

376.4 g/mol |

Nom IUPAC |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-(2-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |

InChI |

InChI=1S/C20H24O7/c1-16(2,23)19-12(26-19)13-20(27-13)17(3)5-4-8-9(7-24-14(8)21)10(17)6-11-18(20,25-11)15(19)22/h10-13,15,22-23H,4-7H2,1-3H3/t10-,11-,12-,13-,15-,17-,18+,19-,20+/m0/s1 |

Clé InChI |

APBNDXHFQWSYOS-KSYZUNFVSA-N |

SMILES isomérique |

C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5O)(O7)C(C)(C)O)O4)COC3=O |

SMILES |

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |

SMILES canonique |

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |

Autres numéros CAS |

99694-86-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)

![7-[(2,6-Dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1226289.png)

![6-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1226291.png)

![N-(4-acetamidophenyl)-2-[[1-(4-ethylphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1226292.png)

![4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1226293.png)

![3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1226295.png)

![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)

![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)

![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)